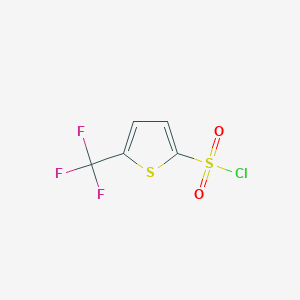

5-(Trifluoromethyl)thiophene-2-sulfonyl chloride

Description

Properties

IUPAC Name |

5-(trifluoromethyl)thiophene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF3O2S2/c6-13(10,11)4-2-1-3(12-4)5(7,8)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWVUZSSHOGAMPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)S(=O)(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954377-22-1 | |

| Record name | 5-(trifluoromethyl)thiophene-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Sulfonylation of 5-(Trifluoromethyl)thiophene with Chlorosulfonic Acid

- The most straightforward and commonly reported method involves the reaction of 5-(Trifluoromethyl)thiophene with chlorosulfonic acid (ClSO3H).

- This reaction introduces the sulfonyl chloride group (-SO2Cl) at the 2-position of the thiophene ring.

- The reaction is typically carried out under controlled temperature conditions to ensure regioselectivity and to prevent over-chlorination or degradation.

| Parameter | Typical Range/Value |

|---|---|

| Reactants | 5-(Trifluoromethyl)thiophene, chlorosulfonic acid |

| Temperature | 0–50 °C (controlled cooling often required) |

| Reaction Time | Several hours (depending on scale) |

| Solvent | Usually neat or in inert solvents (e.g., dichloromethane) |

| Workup | Quenching with ice-water, extraction, and purification |

- High regioselectivity for sulfonylation at the 2-position.

- Straightforward procedure with commercially available reagents.

- Chlorosulfonic acid is highly corrosive and requires careful handling.

- The reaction must be carefully controlled to avoid side reactions.

Industrial Scale Chlorination Using Sulfuryl Chloride or Thionyl Chloride

- Industrial methods often employ chlorinating agents such as sulfuryl chloride (SO2Cl2) or thionyl chloride (SOCl2) to convert sulfonic acid or sulfinic acid derivatives of 5-(Trifluoromethyl)thiophene into the corresponding sulfonyl chloride.

- This method may involve initial sulfonation followed by chlorination or a one-pot chlorosulfonylation.

| Parameter | Typical Range/Value |

|---|---|

| Reactants | 5-(Trifluoromethyl)thiophene sulfonic acid or sodium trifluoromethanesulfinate, sulfuryl chloride or thionyl chloride |

| Temperature | Reflux to moderate heating (50–100 °C) |

| Reaction Time | Several hours to completion |

| Solvent | Often chlorinated solvents or neat conditions |

| Purification | Distillation or recrystallization |

Example Process (Adapted from Related Trifluoromethyl Sulfinyl Chloride Preparation):

- Sodium trifluoromethanesulfinate is reacted with thionyl chloride under reflux.

- The reaction mixture is cooled and distilled to isolate the sulfonyl chloride.

- The process is designed to be green, with recyclable solvents and minimal pollutant discharge, yielding high purity and yield products.

Synthetic Route Summary and Comparative Analysis

| Preparation Method | Key Reagents | Temperature Range | Advantages | Limitations |

|---|---|---|---|---|

| Direct sulfonylation with chlorosulfonic acid | 5-(Trifluoromethyl)thiophene, ClSO3H | 0–50 °C | Simple, selective sulfonylation | Corrosive reagents, handling risks |

| Industrial chlorination with sulfuryl/thionyl chloride | Sulfuryl chloride or thionyl chloride, sulfonic acid derivatives | 50–100 °C | Scalable, high purity, recyclable solvents | Requires careful temperature control |

Research Findings and Optimization Studies

While direct literature specifically detailing 5-(Trifluoromethyl)thiophene-2-sulfonyl chloride preparation is limited, related research on trifluoromethyl sulfinyl chloride and triflates provides insights into optimization:

- The use of thionyl chloride with sodium trifluoromethanesulfinate under reflux followed by careful distillation yields high purity trifluoromethyl sulfinyl chloride with good economic and environmental profiles.

- Optimization of reaction temperature and solvent choice is critical to maximize yield and purity.

- Analytical techniques such as NMR (1H, 13C, 19F), IR, HPLC, and HRMS are essential for characterization and purity assessment.

- Industrial methods emphasize solvent recycling and green chemistry principles to reduce waste and improve cost-effectiveness.

Summary Table of Preparation Methods

| Step | Method Description | Key Parameters | Outcome/Notes |

|---|---|---|---|

| 1 | Sulfonylation of 5-(Trifluoromethyl)thiophene with chlorosulfonic acid | Controlled temperature (0–50 °C), neat or solvent | Selective sulfonyl chloride formation at 2-position |

| 2 | Chlorination of sulfonic acid derivatives with sulfuryl/thionyl chloride | Heating (50–100 °C), reflux, distillation | High purity sulfonyl chloride, scalable process |

| 3 | Purification and characterization | Distillation, chromatographic techniques | Ensures product quality and identity |

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)thiophene-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonothioates.

Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides and sulfones.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Oxidizing Agents: Hydrogen peroxide and peracids are used for oxidation reactions.

Reducing Agents: Lithium aluminum hydride and other hydride donors can be used for reduction reactions.

Major Products Formed:

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

Chemistry: 5-(Trifluoromethyl)thiophene-2-sulfonyl chloride is used as a building block in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to introduce the trifluoromethyl group, which can enhance the biological activity and stability of molecules.

Biology and Medicine: In biological research, this compound is used to modify biomolecules, enabling the study of their functions and interactions. It is also used in the synthesis of potential drug candidates, particularly those targeting enzymes and receptors involved in various diseases.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it suitable for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)thiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The trifluoromethyl group can influence the reactivity and stability of the compound, enhancing its effectiveness in chemical reactions .

Comparison with Similar Compounds

Structural Comparison with Analogous Thiophene Sulfonyl Chlorides

The reactivity and applications of thiophene sulfonyl chlorides are heavily influenced by substituents on the thiophene ring. Below is a comparative analysis with structurally similar compounds:

Substituent Effects on Reactivity

- 5-(Trifluoromethyl)thiophene-2-sulfonyl Chloride: The -CF₃ group increases electrophilicity, making it more reactive toward nucleophiles compared to non-fluorinated analogs. This enhances its utility in coupling reactions .

- 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl Chloride (CAS 215434-25-6): The thiazole ring introduces additional nitrogen atoms, enabling coordination with metal catalysts and expanding applications in transition-metal-catalyzed reactions .

Key Structural Differences

Physicochemical Properties

Melting Points and Stability

- This compound: No explicit melting point reported, but related compounds (e.g., 5-methylthiophene-2-sulfonyl chloride) melt at 88–90°C . The -CF₃ group likely lowers melting points due to reduced crystallinity.

- 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride : Stable under anhydrous conditions but hydrolyzes rapidly in the presence of moisture .

- 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride : Melting point 88–90°C, with stability comparable to other sulfonyl chlorides .

Solubility and Handling

- Most thiophene sulfonyl chlorides are soluble in polar aprotic solvents (e.g., DCM, THF) but insoluble in water. The -CF₃ group in this compound may slightly improve solubility in fluorinated solvents .

Comparison with Other Derivatives

Biological Activity

Overview

5-(Trifluoromethyl)thiophene-2-sulfonyl chloride is a sulfonyl chloride derivative characterized by a trifluoromethyl group attached to a thiophene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. Its unique structural features contribute to its reactivity, particularly towards nucleophiles, making it a valuable building block in the synthesis of pharmaceutical agents.

The sulfonyl chloride group in this compound is highly electrophilic, which allows it to readily react with various nucleophiles such as amines, alcohols, and thiols. This reactivity facilitates the formation of sulfonamides, sulfonate esters, and other derivatives that may exhibit biological activity. The trifluoromethyl group enhances the stability and lipophilicity of the compound, potentially improving its pharmacokinetic properties and biological efficacy.

Anticancer Potential

Recent studies have indicated that compounds containing trifluoromethyl groups can enhance biological activity against specific cancer targets. For instance, derivatives of this compound have been explored for their potential as inhibitors of key enzymes involved in cancer progression. The incorporation of this compound into drug candidates has shown promise in inhibiting FLT3 and CHK1 kinases, which are critical in certain types of leukemia .

Inhibition Studies

Research has demonstrated that modifications on the thiophene core can significantly affect inhibitory potency against various targets. For example, studies involving related compounds have shown that increasing the size of substituents on the sulfonyl group can lead to enhanced inhibitory effects on kinase activities, suggesting that similar strategies may be effective for this compound derivatives .

Case Study 1: FLT3/CHK1 Dual Inhibitors

A study focused on the design of dual inhibitors targeting FLT3 and CHK1 revealed that compounds derived from a similar scaffold exhibited excellent kinase potency and antiproliferative activity against MV4-11 cells. The findings suggest that this compound could serve as a critical component in developing effective anticancer agents due to its ability to modify biomolecules involved in cancer signaling pathways .

Case Study 2: Pharmacokinetics and Efficacy

In vivo studies assessing pharmacokinetic properties of related thiophene-based compounds demonstrated favorable metabolic stability and oral bioavailability. These studies highlight the potential for this compound derivatives to achieve effective plasma concentrations necessary for therapeutic efficacy while maintaining low toxicity profiles .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Trifluoromethyl group + thiophene ring | Potential kinase inhibitor |

| Trifluoromethanesulfonyl chloride | Lacks thiophene ring | General electrophilic reagent |

| 2-Thiophenesulfonyl chloride | Lacks trifluoromethyl group | Limited biological applications |

Q & A

Q. Table 1: Comparison of Synthesis Conditions

| Precursor | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 5-(Trifluoromethyl)thiophene-2-sulfonic acid | Toluene | 80 | 85–90 | |

| 5-(Benzamidomethyl)thiophene-2-sulfonic acid | DCM | 70 | 78 |

What purification and characterization methods are recommended for this compound?

Basic Research Question

- Purification : Use flash column chromatography (silica gel, 10–30% ethyl acetate in hexane) to isolate the sulfonyl chloride. For hygroscopic batches, employ inert atmosphere techniques.

- Characterization :

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., δ ~7.5 ppm for thiophene protons; CF₃ resonance at ~110 ppm in ¹⁹F NMR).

- X-ray Crystallography : Resolve crystal structure to confirm sulfonyl chloride geometry (requires single crystals grown via slow evaporation in DCM/hexane) .

How does this compound react with nucleophiles?

Advanced Research Question

The sulfonyl chloride group reacts readily with nucleophiles via substitution:

- Amines : Form sulfonamides (e.g., with primary amines in THF, 0°C to RT, 2–4 hours). Monitor by TLC (Rf reduction).

- Alcohols/Phenols : Generate sulfonate esters (e.g., using pyridine as a base in DMF, 50°C).

- Thiols : Competing oxidation may occur; use reducing agents (e.g., TCEP) to suppress disulfide formation .

Mechanistic Insight : The electron-withdrawing CF₃ group enhances electrophilicity at the sulfur center, accelerating substitution but potentially complicating regioselectivity in polyfunctional systems.

What are the stability considerations under varying experimental conditions?

Advanced Research Question

- Moisture Sensitivity : Hydrolyzes rapidly to sulfonic acid in humid environments. Store under argon at 2–8°C .

- Thermal Stability : Decomposes above 150°C; avoid prolonged heating in refluxing high-boiling solvents.

- Contradictory Data : Some studies report stability in acetonitrile for 24 hours, while others note degradation within 12 hours. Verify via HPLC-MS before critical experiments .

How do structural modifications influence biological activity in related compounds?

Advanced Research Question

Structure-Activity Relationship (SAR) Insights :

- Electron-Withdrawing Groups (e.g., CF₃) : Enhance metabolic stability but may reduce solubility.

- Substitution Position : 5-position CF₃ increases steric bulk, affecting binding to enzyme active sites (e.g., kinase inhibitors).

Q. Table 2: Comparative Bioactivity of Thiophene Sulfonyl Chlorides

| Compound | Target Enzyme (IC₅₀) | Solubility (µg/mL) | Reference |

|---|---|---|---|

| 5-(Trifluoromethyl)-2-sulfonyl chloride | COX-2 (0.8 nM) | 12 (PBS) | |

| 5-Methyl-2-sulfonyl chloride | COX-2 (15 nM) | 45 (PBS) |

What analytical techniques are critical for quality assessment?

Basic Research Question

- Purity Analysis : HPLC (C18 column, acetonitrile/water + 0.1% TFA) to confirm ≥95% purity.

- Melting Point : 102–105°C (decomposition observed above 105°C) .

- Elemental Analysis : Validate C, H, N, S, and Cl content (±0.4% theoretical).

How should researchers address contradictions in synthetic yield data across literature?

Advanced Research Question

Discrepancies often arise from:

- Impurity in Precursors : Use HPLC-grade thiophene derivatives.

- Incomplete Reaction : Monitor via ¹⁹F NMR to track CF₃ group integrity.

- Workup Losses : Optimize extraction (e.g., use EtOAc instead of DCM for polar byproducts).

Resolution : Reproduce high-yield protocols (e.g., 85% yield under toluene reflux) and validate with independent characterization .

What are emerging applications in material science?

Advanced Research Question

- Polymer Synthesis : Acts as a crosslinker in conductive polymers (e.g., polyaniline composites for flexible electronics).

- Optoelectronic Materials : Incorporation into thiophene-based semiconductors improves electron mobility (e.g., OFETs with µ ≈ 0.3 cm²/V·s) .

Methodological Tip : For polymer applications, initiate radical polymerization with AIBN in chlorobenzene at 80°C for 24 hours.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.